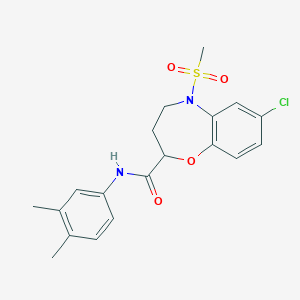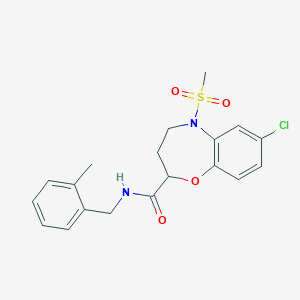
7-chloro-N-(3,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドは、様々な科学分野で潜在的な用途を持つ合成有機化合物です。この化合物は、ベンゼン環とオキサゼピン環の両方を含む二環式構造であるベンゾオキサゼピンコアを特徴としています。クロロ基、ジメチルフェニル基、メチルスルホニル基の存在は、その独特の化学的性質と潜在的な生物活性に貢献しています。
2. 製法
合成経路と反応条件
7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの合成は、通常、複数の工程が含まれます。
ベンゾオキサゼピンコアの形成: この工程は、多くの場合、適切な前駆体、例えば、オルトアミノフェノール誘導体を、適切な求電子剤と環化させてベンゾオキサゼピン環を形成することから始まります。
クロロ基の導入: 塩素化は、制御された条件下で、チオニルクロリドや五塩化リンなどの試薬を用いて行うことができます。
ジメチルフェニル基の付加: この工程は、3,4-ジメチルベンゼンと適切な触媒を用いたフリーデル・クラフツアルキル化反応を含む場合があります。
カルボキサミドの形成: 最後の工程は、カルボキサミド基の形成を含み、これは適切なアミンとカップリング剤を用いたアミド化反応によって達成できます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、収率、純度、コスト効率を最適化することで、より大規模に行われます。連続フロー化学や自動合成プラットフォームが、効率性とスケーラビリティを向上させるために採用される場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメチルスルホニル基で酸化反応を起こす可能性があり、スルホキシドやスルホンを生成します。
還元: 還元反応は、クロロ基またはベンゾオキサゼピン環を標的にすることができ、脱塩素化された環構造または還元された環構造を生成する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬を、穏やかな条件下で使用します。
還元: パラジウム炭素 (Pd/C) や水素化リチウムアルミニウム (LiAlH4) を用いた触媒的接触水素化。
置換: 塩基の存在下で、アミン、チオール、アルコキシドなどの求核剤。
主要な生成物
酸化: スルホキシドやスルホン。
還元: 脱塩素化されたまたは還元されたベンゾオキサゼピン誘導体。
置換: 使用される求核剤に応じて、様々な置換されたベンゾオキサゼピン誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その独特の構造により、新しい化学反応の探求や、新しい合成方法の開発が可能になります。
生物学
生物学的研究において、7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドは、酵素阻害、受容体結合、抗菌活性などの潜在的な生物活性について調査される可能性があります。
医学
医学において、この化合物は、治療の可能性について調査される可能性があります。その構造的特徴は、特定の生物学的標的に相互作用する可能性を示唆しており、腫瘍学、神経学、感染症などの分野における薬剤開発の候補となります。
産業
工業的な用途では、この化合物は、医薬品、農薬、または特殊化学品の製造における中間体として使用される可能性があります。その独特の特性は、材料科学や触媒作用にも適している可能性があります。
準備方法
The synthesis of 7-CHLORO-N-(3,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzoxazepine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Chloro Substituent: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylaniline under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.
化学反応の分析
7-CHLORO-N-(3,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.
科学的研究の応用
7-CHLORO-N-(3,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。潜在的な機序には、以下が含まれます。
酵素阻害: この化合物は、活性部位に結合することで特定の酵素を阻害し、その触媒活性を阻害する可能性があります。
受容体調節: 細胞受容体に相互作用し、シグナル伝達経路を変化させ、細胞応答に影響を与える可能性があります。
DNA相互作用: この化合物は、DNAにインターカレーションして、複製と転写の過程を阻害する可能性があります。
6. 類似化合物の比較
類似化合物
- 7-クロロ-N-(3,4-ジメチルフェニル)-8-メチル-2-フェニル-4-キノリンカルボキサミド
- 7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキシレート
独自性
類似化合物と比較して、7-クロロ-N-(3,4-ジメチルフェニル)-5-(メチルスルホニル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドは、独特の化学反応性と生物活性を付与する可能性のある、官能基の特定の組み合わせにより際立っています。特に、メチルスルホニル基の存在は、その溶解性とバイオアベイラビリティを高める可能性があり、特定の用途に適した候補となります。
類似化合物との比較
When compared to similar compounds, 7-CHLORO-N-(3,4-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
7-CHLORO-N-(3,4-DIMETHYLPHENYL)-4-QUINAZOLINAMINE: This compound shares the chloro and dimethylphenyl groups but has a different core structure.
7-CHLORO-N-(3,4-DIMETHYLPHENYL)-3-(PHENYLSULFONYL)[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: This compound has a similar sulfonyl group but a different heterocyclic core.
特性
分子式 |
C19H21ClN2O4S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
7-chloro-N-(3,4-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-4-6-15(10-13(12)2)21-19(23)18-8-9-22(27(3,24)25)16-11-14(20)5-7-17(16)26-18/h4-7,10-11,18H,8-9H2,1-3H3,(H,21,23) |
InChIキー |
NWZFUEWBIWHDJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11246047.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246066.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246074.png)
![N-(4-ethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246076.png)
![6-chloro-N-(2-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246081.png)


![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11246102.png)
